molecular formula C18H18N4O4S2 B2476998 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941966-46-7

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2476998
M. Wt: 418.49
InChI Key: DYJSUKZQCBNLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H18N4O4S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Evaluation as Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) detailed the synthesis of thiazolopyrimidine derivatives, showcasing their anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibition capabilities, demonstrating significant analgesic and anti-inflammatory activities, which suggests their potential application in medical research targeting these pathways (Abu‐Hashem et al., 2020).

  • Antitumor and Antibacterial Agents : Another research avenue involves the synthesis of N-substituted thieno[3,2-d] pyrimidine derivatives, as highlighted by Hafez, Alsalamah, and El-Gazzar (2017). These compounds were synthesized and evaluated for their in vitro activity against tumor cell lines and bacterial strains, indicating their utility in cancer and infectious disease research (Hafez et al., 2017).

  • Antimicrobial and Anticancer Evaluation : Verma and Verma (2022) synthesized derivatives of pyrimidine clubbed with thiazolidinone, assessing their antimicrobial and anticancer activities. The study revealed compounds with significant potency against HeLa cervical cancer cell lines and various microbial strains, offering insights into the development of new therapeutic agents (Verma & Verma, 2022).

Advanced Synthesis Techniques

  • Novel Synthesis Approaches : The work by Haiza et al. (2000) and Fadda et al. (2013) showcases advanced synthetic methodologies for creating thiazolopyrimidine and related compounds. These methods provide a foundation for the development of new molecules with potential scientific applications, highlighting the versatility of thiazolopyrimidine derivatives in chemical synthesis and their subsequent biological evaluations (Haiza et al., 2000); (Fadda et al., 2013).

properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-12-15(17(24)22-10-11-27-18(22)19-12)20-16(23)13-4-6-14(7-5-13)28(25,26)21-8-2-3-9-21/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJSUKZQCBNLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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